Procarbazine

Catalog No.
S548889
CAS No.
366-70-1
M.F
C12H19N3O
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procarbazine

CAS Number

366-70-1

Product Name

Procarbazine

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)

InChI Key

CPTBDICYNRMXFX-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1,400 mg/L @ 25 °C /Estimated/
2.28e-01 g/L

Synonyms

Hydrochloride, Procarbazine, Matulane, Monohydrobromide, Procarbazine, Monohydrochloride, Procarbazine, Natulan, Procarbazine, Procarbazine Hydrochloride, Procarbazine Monohydrobromide, Procarbazine Monohydrochloride

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl

The exact mass of the compound Procarbazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70.7° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Procarbazine hydrochloride (CAS 366-70-1) is a highly water-soluble, blood-brain barrier (BBB) permeable hydrazine derivative that functions as a prodrug alkylating agent. Upon hepatic and enzymatic activation, it generates reactive methylating species that primarily target the O6-position of guanine in DNA, leading to strand breaks and apoptosis [1]. Unlike many conventional chemotherapeutics, its low molecular weight and lipophilic intermediate profile allow for rapid equilibration into the cerebrospinal fluid (CSF). In procurement and preclinical research, the hydrochloride salt is the benchmark standard for in vivo models of Hodgkin's lymphoma and central nervous system (CNS) malignancies, offering superior formulation stability and aqueous solubility compared to its free base counterpart [2].

Substituting Procarbazine hydrochloride with closely related methylating agents or alternative salt forms compromises experimental integrity. While Dacarbazine (DTIC) shares a similar DNA-methylating mechanism, it lacks the BBB permeability required for orthotopic brain tumor models [1]. Conversely, while Temozolomide (TMZ) crosses the BBB, it undergoes spontaneous non-enzymatic hydrolysis at physiological pH, completely bypassing the CYP450 and monoamine oxidase (MAO) metabolic activation pathways strictly required by Procarbazine [2]. Furthermore, attempting to substitute the hydrochloride salt with Procarbazine free base introduces severe formulation challenges; the free base is poorly soluble in water, necessitating organic co-solvents that can introduce physiological artifacts in sensitive in vivo assays.

Aqueous Solubility and Solvent-Free Dosing

For in vivo efficacy models, the choice of salt form dictates the dosing vehicle. Procarbazine hydrochloride achieves an aqueous solubility of ≥100 mg/mL in water and approximately 10 mg/mL in standard PBS (pH 7.2). In contrast, Procarbazine free base is poorly soluble in aqueous media and requires organic solvents such as DMSO or DMF (where it reaches ~25 mg/mL) for initial dissolution . The high aqueous solubility of the hydrochloride salt allows for direct solvent-free intravenous or oral dosing.

Evidence DimensionAqueous Solubility
Target Compound Data≥100 mg/mL (water); ~10 mg/mL (PBS, pH 7.2)
Comparator Or BaselineProcarbazine free base (poorly soluble in water, requires DMSO/DMF)
Quantified DifferenceHCl salt enables 100% aqueous formulation without organic co-solvents
ConditionsAqueous buffer vs. organic solvent dissolution at room temperature

Procuring the hydrochloride salt eliminates the need for organic co-solvents, preventing solvent-induced physiological artifacts in sensitive animal models.

Blood-Brain Barrier (BBB) Permeability for CNS Models

When selecting an alkylating agent for orthotopic brain tumor models, BBB penetration is the primary limiting factor. Procarbazine rapidly crosses the BBB, achieving rapid equilibration between plasma and cerebrospinal fluid (CSF) within 0.5 to 1.5 hours [1]. In contrast, the related triazene alkylator Dacarbazine (DTIC) exhibits poor CNS penetration and is generally ineffective for CNS malignancies [2]. This distinct pharmacokinetic profile makes Procarbazine a functional benchmark for CNS-targeted prodrugs.

Evidence DimensionCNS Penetration / CSF Equilibration
Target Compound DataRapid plasma-to-CSF equilibration (peak CSF levels in 0.5-1.5 hours)
Comparator Or BaselineDacarbazine (DTIC) (insufficient CSF penetration for CNS efficacy)
Quantified DifferenceProcarbazine achieves therapeutic CSF concentrations, whereas DTIC is restricted to systemic circulation
ConditionsIn vivo pharmacokinetic distribution following systemic administration

Researchers must procure Procarbazine over Dacarbazine when establishing or treating orthotopic glioblastoma or primary CNS lymphoma models.

Enzyme-Dependent Metabolic Activation Pathway

Procarbazine and Temozolomide (TMZ) both methylate the O6-position of guanine, but their activation pathways dictate their experimental use. Procarbazine requires complex hepatic and enzymatic activation via cytochrome P450 and monoamine oxidase (MAO) to form the active azo-procarbazine intermediate [1]. Conversely, TMZ undergoes spontaneous, non-enzymatic hydrolysis to its active MTIC form at physiological pH [2]. Thus, Procarbazine provides a controlled system for evaluating enzyme-dependent prodrug kinetics.

Evidence DimensionProdrug Activation Mechanism
Target Compound DataStrictly dependent on CYP450 and MAO oxidation
Comparator Or BaselineTemozolomide (spontaneous hydrolysis at physiological pH)
Quantified DifferenceProcarbazine requires hepatic/enzymatic metabolism, whereas TMZ activation is purely pH-driven
ConditionsPhysiological pH (7.2-7.4) in vitro and in vivo

Procarbazine is the required procurement choice for assays investigating liver-mediated prodrug activation or drug-drug interactions involving CYP/MAO inhibitors.

Orthotopic Glioblastoma and PCNSL Xenograft Models

Because Procarbazine rapidly equilibrates across the blood-brain barrier into the CSF, it is a preferred positive control and benchmark therapeutic in orthotopic models of primary central nervous system lymphoma (PCNSL) and glioblastoma, where non-CNS penetrant agents like Dacarbazine fail [1].

Hepatic Prodrug Metabolism and CYP450/MAO Interaction Assays

Unlike spontaneously hydrolyzing agents like Temozolomide, Procarbazine's strict requirement for CYP450 and monoamine oxidase (MAO) activation makes it an ideal substrate for studying hepatic prodrug metabolism, enzyme kinetics, and potential drug-drug interactions in liver microsome assays [2].

Solvent-Free In Vivo Alkylating Agent Screening

The high aqueous solubility of Procarbazine hydrochloride (≥100 mg/mL) allows researchers to formulate purely aqueous dosing vehicles for intravenous or oral administration. This avoids the use of DMSO or DMF, which are required for the free base and can cause confounding toxicity or vehicle effects in systemic efficacy models .

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

221.152812238 Da

Monoisotopic Mass

221.152812238 Da

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

Melting Point

223 °C

UNII

35S93Y190K

Related CAS

366-70-1 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (97.5%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use with other anticancer drugs for the treatment of stage III and stage IV Hodgkin's disease.

Livertox Summary

Procarbazine is an orally administered alkylating agent used in combination with other antineoplastic agents in the therapy of Hodgkin’s disease and malignant melanoma. Procarbazine therapy has been associated with serum enzyme elevations during therapy and with rare cases of idiosyncratic, clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Beacopp
Drugs in the BEACOPP combination: B = Bleomycin ; E = Etoposide Phosphate ; A = Doxorubicin Hydrochloride (Adriamycin) ; C = Cyclophosphamide ; O = Vincristine Sulfate (Oncovin) ; P = Procarbazine Hydrochloride ; P = Prednisone
BEACOPP is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antineoplastic Agents; Carcinogens
MEDICATION (VET): Antineoplastic... /it is used/ exptl, against wide variety of transplanted animal tumors. /hydrochloride/
Procarbazine is indicated, in combination with other agents, for treatment of Hodgkin's disease (Stage III and IV) ... . /Included in US product labeling/
/Procarbazine is indicated, in combination with other agents, for treatment of/ some non-Hodgkin's lymphomas. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for PROCARBAZINE (6 total), please visit the HSDB record page.

Pharmacology

Procarbazine Hydrochloride is the hydrochloride salt of a methylhydrazine derivative with antineoplastic and mutagenic activities. Although the exact mode of cytotoxicity has not been elucidated, procarbazine, after metabolic activation, appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis. This agent may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals which damage DNA through an alkylation reaction.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The precise mode of cytotoxic action of procarbazine has not been clearly defined. There is evidence that the drug may act by inhibition of protein, RNA and DNA synthesis. Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA. The absence of functional t-RNA could cause the cessation of protein synthesis and consequently DNA and RNA synthesis. In addition, procarbazine may directly damage DNA. Hydrogen peroxide, formed during the auto-oxidation of the drug, may attack protein sulfhydryl groups contained in residual protein which is tightly bound to DNA.
Procarbazine is an alkylating agent. The exact mechanism of antineoplastic action is unknown but is thought to resemble that of the alkylating agents; procarbazine is cell cycle-specific for the S phase of cell division. Procarbazine is thought to inhibit DNA, RNA, and protein synthesis.
O-6-Methylguanine was measured in blood leukocyte DNA of seven patients with Hodgkin's or non-Hodgkin's lymphoma during therapeutic exposure to procarbazine involving three daily p.o. doses (50 mg each) for 10 days (corresponding to 2.1 mg/kg/day for a 70-kg human). Adduct accumulation was observed in all seven cases, reaching levels up to 0.28 fmol/microgram of DNA (0.45 umol/mol of guanine). In one individual, maximal levels of adduct were reached after 7 days of exposure, followed by a steady decline, whereas in all other individuals continuous accumulation was observed throughout the exposure period. In four individuals for which data were available for day 11 (12 to 16 hr after the final intake of procarbazine), decreased amounts of O-6-methylguanine were observed relative to the last previous measurements. The accumulation of O-6-methylguanine was linearly correlated with the cumulative dose of procarbazine, with a slope of 0.011 fmol of O-6-methylguanine/microgram of DNA per mg/kg of body weight or 2.68x10-4 fmol of O-6-methylguanine DNA per mg/sq m. Two hr after the administration of single p.o. doses of l to 10 mg/kg of procarbazine to rats, O-6-methylguanine formation in leukocyte DNA was just under half that in liver DNA and showed a linear relationship with dose with a slope of 0.017 fmol/microgram of DNA per mg/kg of body weight or 5.67x10-4 fmol of O-6-methylguanine/microgram of DNA per mg/sq m. A negative correlation between the rate of accumulation of O-6-methylguanine in different individuals and lymphocyte O-6-alkylguanine-DNA alkyltransferase was observed, demonstrating a probable protective effect of O-6-alkylguanine-DNA alkyltransferase against the accumulation of O-6-methylguanine during exposure to methylating agents. This observation supports the suggestion of a possible role of procarbazine-induced O-6-methylguanine in the pathogenesis of acute nonlymphocytic leukemia appearing after treatment with chemotherapeutic protocols which include procarbazine, based on the finding of low lymphocyte O-6-alkylguanine-DNA alkyltransferase levels in patients with such therapy-related neoplastic disease. Lymphocyte O-6-alkylguanine-DNA alkyltransferase levels were mainly in the range of 5 to 10 fmol/micrograms of DNA and showed no consistent variation during procarbazine exposure.
Procarbazine causes weak inhibition of monoamine oxidase (MAO). MAO inhibitors prevent the inactivation of tyramine by hepatic and gastrointestinal monoamine oxidase. Tyramine in the bloodstream releases norepinephrine from the sympathetic nerve terminals and produces a sudden increase in blood pressure.

Vapor Pressure

8.4X10-7 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

366-70-1

Absorption Distribution and Excretion

Procarbazine is rapidly and completely absorbed.
Procarbazine hydrochloride is rapidly and nearly completely absorbed from the GI tract following oral administration. Following oral administration of a single 30 mg dose of radiolabeled procarbazine hydrochloride, peak plasma radioactive concentrations of the drug were attained within 1 hour. Oral administration generally results in plasma concentrations similar to those achieved following IV administration of the drug. /Procarbazine hydrochloride/
Approximately 45% to 70% of a dose is excreted in the urine during the first 24 hr as metabolites.
From 25 to 70% of an oral or parenteral dose given to man is recovered from the urine during the first 24 hours after administration; less than 5% is excreted as the unchanged compound, and the rest is mostly in the form of a metabolite, N-isopropylterephthalanic acid.
Distribution studies in animals and humans using radiolabeled procarbazine hydrochloride administered IV have shown concentrations of radioactivity to be present in the liver, kidneys, intestinal wall and skin. The drug crosses the blood-brain barrier and distributes into CSF. Equilibration of procarbazine between plasma and CSF occurs rapidly following oral administration. It is not known whether procarbazine is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for PROCARBAZINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Procarbazine is metabolized primarily in the liver and kidneys. The drug appears to be auto-oxidized to the azo derivative with the release of hydrogen peroxide. The azo derivative isomerizes to the hydrazone, and following hydrolysis splits into a benzylaldehyde derivative and methylhydrazine. The methylhydrazine is further degraded to CO2 and CH4 and possibly hydrazine, whereas the aldehyde is oxidized to N-isopropylterephthalamic acid, which is excreted in the urine.
It is rapidly metabolized in man ... . Oxidation of procarbazine produces the corresponding azo compound and hydrogen peroxide. Further metabolism, presumably in the liver, yields azoxy derivatives that circulate in the bloodstream and have potent cytotoxic activity.
Procarbazine yields demethylprocarbazine probably in rats; yields n-isopropyl-alpha-methylazo-p-toluamide and terephthalic isopropylamide in rats. /from table/
Rats biotransformed ip dose of (14)C-monomethylhydrazine to (14)C-methane within 3 min of injection. ... Rats produced 25% (14)C-CH4 and 3% (14)C-CO2 in 90 min. ...(14)C-procarbazine ... was less readily biotransformed to CH4. After 90 min, 4% of dose...excreted as (14)C-CH4. /hydrochloride/
The NADPH-dependent microsomal metabolism of [14C]procarbazine labeled on the terminal N-methyl group resulted in the covalent binding of the drug to exogenously added DNA; this reaction was inhibited by metyrapone. Procarbazine metabolism was also shown to result in covalent binding of the methyl group of the drug to microsomal protein upon metabolism but the extent of protein binding was at least an order of magnitude smaller than that see with its primary oxidative metabolite. N-isopropyl-alpha-(2-methylazo)-p-toluamide. The characteristics of the reactions leading to the covalent binding of the N-methyl group of the azo derivative to microsomal protein and its metabolism to form methane, possessed a number of similarities in the apparent kinetic parameters (Km and Vmax), induction and inhibition patterns indicating a common pathway of metabolism to form a reactive intermediate and the involvement of cytochrome p450. Reduced glutathione stimulated methane formation and inhibited covalent binding to protein.
For more Metabolism/Metabolites (Complete) data for PROCARBAZINE (6 total), please visit the HSDB record page.
Procarbazine is metabolized primarily in the liver and kidneys. The drug appears to be auto-oxidized to the azo derivative with the release of hydrogen peroxide. The azo derivative isomerizes to the hydrazone, and following hydrolysis splits into a benzylaldehyde derivative and methylhydrazine. The methylhydrazine is further degraded to CO2 and CH4 and possibly hydrazine, whereas the aldehyde is oxidized to N-isopropylterephthalamic acid, which is excreted in the urine. Half Life: 10 minutes

Associated Chemicals

Procarbazine hydrochloride;366-70-1

Wikipedia

Procarbazine

Drug Warnings

Procarbazine is a highly toxic drug and should be used only under constant supervision by a clinician experienced in cancer chemotherapy. When appropriate, procarbazine therapy should be initiated with the patient hospitalized; the patient's clinical and histologic diagnosis and hematologic, renal, and hepatic status should be carefully considered.
Although appropriate studies with procarbazine have not been performed in the geriatric population, the potential for increased vascular accidents (especially in the event of sudden hypertensive episodes), increased sensitivity to hypotensive effects, and reduced metabolic capacity discourages the first-time use of MAO inhibitors in patients over 60 years of age. When an MAo inhibitor is prescribed for an elderly patient, the patient's history of depression, ability to comply with prescribing instructions, and any potential drug interactions must also be considered. In addition, elderly patients are more likely to have age-related renal function impairment, which may require a lower dosage or, in severe cases, avoidance of use of procarbazine.
Patients should be warned not to drink alcoholic beverages and to avoid food with high tyramine content, such as yogurt, cheese, and bananas, while receiving procarbazine. Patients should also be instructed to avoid use of over-the-counter preparations containing antihistamine or sympathomimetic drugs and to discuss any prescription medications they are taking with the clinician who is supervising procarbazine therapy.
Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for PROCARBAZINE (24 total), please visit the HSDB record page.

Biological Half Life

10 minutes
The biological half-life of procarbazine hydrochloride in both plasma and CSF is approximately 1 hour. /Procarbazine hydrochloride/
... Half-life in blood after iv injection is approx 7 min.
The plasma half-life of parent drug is approximately 10 minutes.

Use Classification

Pharmaceuticals

Methods of Manufacturing

p-toluic acid + methyl hydrazine + isopropylamine (side-chain bromination/amine formation/amide formation).

General Manufacturing Information

PATENTS: US PATENT 3,520,926. /HYDROCHLORIDE/

Analytic Laboratory Methods

Stability indicating assay for degradation products of hydrogen chloride salt developed using high pressure liquid chromatography. Concentrations as low as 0.04 mg/mL, 0.02% quant using internal standard of cinnamyl alc. Typical range for products in capsules is 0.1-0.5% after as long as 4.5 yrs.

Storage Conditions

Procarbazine hydrochloride capsules should be stored in tight, light-resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Procarbazine hydrochloride/

Interactions

Concurrent use /of alcohol/ with procarbazine may result in a disulfiram like reaction and additive central nervous system depression and postural hypotension; also, possible tyramine content in alcoholic beverages, especially beer, wine, or ale, may induce hypertensive reactions.
Concurrent use /of local anesthetics with epinephrine or levonordefrin, or cocaine/ with procarbazine may cause severe hypertension due to sympathomimetic effects. Cocaine should not be administered during or within 14 days following administration of an MAO inhibitor.
Hypotensive effects may be potentiated when spinal anesthetics are used concurrently with procarbazine; discontinuation of procarbazine at least 10 days before elective surgery if spinal anesthesia is planned may be advisable.
Concurrent use /of anticholinergics or other medications with anticholinergic activity, antidyskinetic agents, or antihistamines/ with procarbazine may intensify anticholinergic effects because of the secondary anticholinergic activities of MAO inhibitors; also MAO inhibitors may block detoxification of anticholinergics, thus potentiating their action; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. Concurrent use with MAO inhibitors may also prolong and intensify CNS depressant and anticholinergic effects of antihistamines; concurrent use is not recommended.
For more Interactions (Complete) data for PROCARBAZINE (22 total), please visit the HSDB record page.

Stability Shelf Life

Procarbazine hydrochloride is unstable in aqueous solution. /Procarbazine hydrochloride/

Dates

Last modified: 09-13-2023

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